[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid
Description
[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is a bicyclic heterocyclic compound featuring a tetrahydroindazole core substituted with a trifluoromethyl group at position 3 and an acetic acid moiety at position 1. Its molecular formula is C₁₀H₁₁F₃N₂O₂, with a molecular weight of 249.09 g/mol (calculated from [M+H]⁺ = 249) . The compound is synthesized via hydrolysis of its ethyl ester precursor, ethyl 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate, under basic conditions (2M NaOH), yielding the carboxylic acid in 89% purity . It is commercially available with a purity of 95% (CAS: 333309-21-0) and is widely used as a key intermediate in medicinal chemistry, particularly for synthesizing inhibitors targeting parasitic enzymes like Trypanosoma brucei trypanothione synthetase .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFCWXIBYKMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326685 | |
| Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333309-21-0 | |
| Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid
- Molecular Formula : C10H11F3N2O2
- Molecular Weight : 248.20 g/mol
- CAS Number : 333309-21-0
Anti-inflammatory Effects
Research indicates that compounds with a similar indazole framework exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In one study, a related compound demonstrated an IC50 value of 0.02–0.04 μM against COX-2, indicating potent anti-inflammatory activity .
Analgesic Properties
The analgesic effects of indazole derivatives have also been documented. Compounds exhibiting similar structures have been shown to produce significant pain relief in animal models. For example, certain derivatives achieved up to 93.80% inhibition in pain models compared to standard analgesics like diclofenac .
The proposed mechanism for the biological activity of these compounds includes:
- Inhibition of COX Enzymes : Blocking COX-1 and COX-2 reduces the production of prostaglandins, which are mediators of inflammation and pain.
- Modulation of Cytokine Production : Some studies suggest that these compounds may also reduce levels of inflammatory cytokines such as TNF-α .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various indazole derivatives and evaluated their anti-inflammatory and analgesic activities. The compound with the trifluoromethyl group displayed superior activity compared to others tested. The study reported an IC50 value for one derivative at 34.1 μg/mL against protein denaturation .
Case Study 2: Toxicological Assessment
In vivo toxicity studies indicated that certain derivatives had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
Comparative Analysis of Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indazole Core
a) Trifluoromethyl vs. Difluoromethyl/Tetrafluoro Substituents
- 2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid Key Difference: Replacement of CF₃ with CF₂H and additional fluorine atoms at positions 4 and 5. Used in HIV capsid inhibitor derivatives (e.g., compound 31) . Molecular Weight: ~315 g/mol (estimated from related derivatives) .
b) Trifluoromethyl vs. Unsubstituted Indazole
- 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acetic acid Key Difference: Absence of the trifluoromethyl group. Impact: Reduced electron-withdrawing effects and lower molecular weight (180.21 g/mol) . Applications: Limited data, but structural simplicity may favor solubility in polar solvents .
Modifications to the Acetic Acid Moiety
a) Amide Derivatives
- N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35) Structure: Acetic acid replaced with diethylamide. Molecular Weight: ~277 g/mol ([M+H]⁺ = 277) . Biological Role: Tested as a trypanothione synthetase inhibitor, showing moderate activity .
- N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 26)
b) Extended Chain Analogues
- 4-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid Structure: Acetic acid replaced with a butanoic acid chain. Molecular Weight: 276.25 g/mol (C₁₂H₁₅F₃N₂O₂) . Impact: Increased chain length may improve binding to larger enzyme active sites .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Neurological Targets
HIV Capsid Inhibition
- Difluoromethyl-tetrafluoro analogues (e.g., compound 31) demonstrated activity against HIV-1 capsid protein, highlighting the role of fluorine substitution in improving metabolic stability .
Q & A
Basic Research Questions
Q. How can the synthesis of [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid be optimized for improved yield and purity?
- Methodological Answer :
- Step 1 : Start with cyclohexanone as a precursor. React it with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under argon at 0°C to generate the enolate intermediate .
- Step 2 : Introduce trifluoromethyl groups via electrophilic substitution or nucleophilic trifluoromethylation. Monitor reaction progress using thin-layer chromatography (TLC) .
- Step 3 : Purify the final product via column chromatography (e.g., acetonitrile/water gradient) to achieve >90% purity. Confirm purity via HPLC (retention time: ~1.08 minutes under SQD-FA05 conditions) .
- Key Parameters : Maintain anhydrous conditions, optimize stoichiometry of LiHMDS, and use catalytic amounts of Lewis acids to minimize side reactions .
Q. What analytical methods are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm the acetic acid moiety and tetrahydroindazole ring. Look for characteristic shifts: δ ~2.5–3.5 ppm (methylene groups) and δ ~170 ppm (carboxylic acid carbon) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 701 [M+H]+ for related analogs) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroindazole core if crystalline derivatives are obtainable .
Q. How can purity and stability be assessed under different storage conditions?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against certified reference standards .
- Stability Studies :
- Store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or moisture.
- Monitor degradation via accelerated stability testing (40°C/75% relative humidity for 4 weeks). Quantify impurities using LC-MS .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use isogenic cell lines (e.g., HEK293T) to minimize variability. For example, in studies of mosquito inward rectifier potassium channels (Kir channels), ensure consistent expression levels of target proteins .
- Dose-Response Curves : Compare EC50 values under identical buffer conditions (e.g., pH 7.4, 25°C). Address discrepancies by verifying compound solubility (e.g., use 2 mg/mL in DMSO for in vitro assays) .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistical models to account for outliers .
Q. What strategies are effective for elucidating the mechanism of action in cellular models?
- Methodological Answer :
- Knockout/RNAi Models : Silence candidate targets (e.g., Kir channels) to confirm on-target effects. For example, CRISPR-Cas9-edited mosquito cells can validate resistance mechanisms .
- Photoaffinity Labeling : Synthesize a trifluoromethyl-diazirine analog to crosslink with binding proteins. Identify interactomes via pull-down assays and LC-MS/MS .
- Molecular Dynamics Simulations : Model interactions between the compound and its target (e.g., viral capsid proteins) using Schrödinger Suite or GROMACS .
Q. How can spectral data discrepancies (e.g., NMR shifts) be addressed?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3. For example, carboxylic acid protons (δ ~12–13 ppm) may broaden in DMSO due to hydrogen bonding .
- 2D NMR Techniques : Use - HSQC and HMBC to resolve overlapping signals in the tetrahydroindazole region (δ 1.5–2.5 ppm) .
- Isotopic Labeling : Synthesize -labeled analogs to simplify detection of trifluoromethyl groups in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
